![molecular formula C12H19NO2 B13325705 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL is an organic compound with the molecular formula C12H19NO2. It features a cyclohexanol core substituted with a furan ring and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL typically involves the reaction of cyclohexanone with 2-furylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexanol derivatives.
Scientific Research Applications
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for drug development.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL involves its interaction with specific molecular targets. The furan ring and aminoethyl group enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(furan-2-yl)ethanol: Similar structure but lacks the cyclohexanol core.
4-{[1-(Furan-2-yl)ethyl]amino}cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL is unique due to its combination of a cyclohexanol core with a furan ring and an aminoethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(12-3-2-8-15-12)13-10-4-6-11(14)7-5-10/h2-3,8-11,13-14H,4-7H2,1H3 |
InChI Key |
XXRWWTCZMYONOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


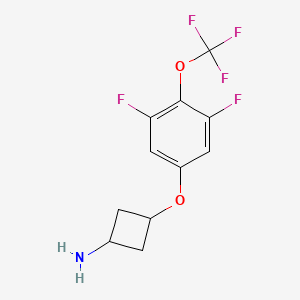

![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)

![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
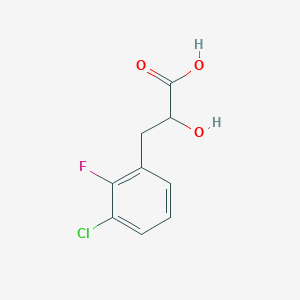
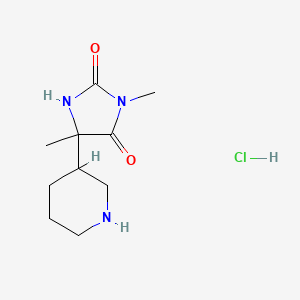
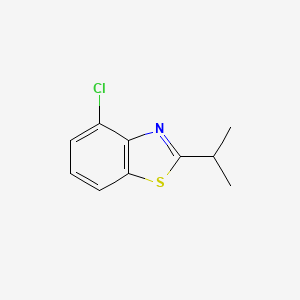
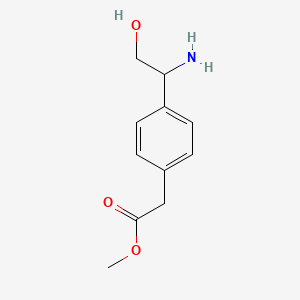
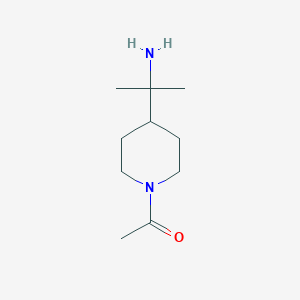
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)
![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)
